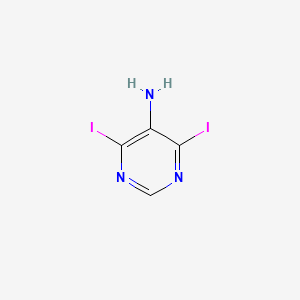

4,6-Diiodopyrimidin-5-amine

Description

BenchChem offers high-quality 4,6-Diiodopyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Diiodopyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-diiodopyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3I2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCUYWBKUSVPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3I2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473304 | |

| Record name | 4,6-diiodopyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454685-58-6 | |

| Record name | 4,6-diiodopyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Diiodopyrimidin-5-amine: Properties, Synthesis, and Reactivity

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are indispensable building blocks. Among these, the pyrimidine core holds a privileged status, forming the foundation of numerous therapeutic agents and functional materials.[1] 4,6-Diiodopyrimidin-5-amine is a highly functionalized pyrimidine derivative whose strategic arrangement of reactive sites—two electrophilic carbon-iodine bonds and an adjacent nucleophilic amino group—renders it a uniquely versatile precursor for complex molecular architectures.

The presence of two iodine atoms makes this molecule an exceptional substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than its chlorine or bromine counterparts in oxidative addition to a palladium(0) center, often allowing for milder reaction conditions and broader substrate scope. This guide provides a comprehensive technical overview of the core chemical properties, spectroscopic profile, synthesis, and synthetic utility of 4,6-Diiodopyrimidin-5-amine, with a focus on its application in cornerstone C-C and C-N bond-forming reactions.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key physicochemical data for 4,6-Diiodopyrimidin-5-amine are summarized below.

| Property | Value | Source |

| CAS Number | 454685-58-6 | [2] |

| Molecular Formula | C₄H₃I₂N₃ | [2] |

| Molecular Weight | 346.90 g/mol | [2] |

| MDL Number | MFCD09037840 | [2] |

| SMILES Code | NC1=C(I)N=CN=C1I | [2] |

| Appearance | (Varies, typically off-white to brown solid) | - |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity confirmation of 4,6-Diiodopyrimidin-5-amine. The data presented here are based on established principles for analogous structures, such as 4,6-dichloropyrimidin-5-amine, and provide a reliable reference for characterization.[3]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is instrumental in confirming the molecular weight and revealing characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 347 | ~100% | [M]⁺ (Molecular Ion) |

| 220 | High | [M-I]⁺ |

| 127 | Moderate | [I]⁺ |

| 93 | Moderate | [M-2I]⁺ |

Causality Note: The high relative intensity of the molecular ion peak is typical for aromatic systems. The primary fragmentation pathway involves the loss of an iodine radical, a relatively stable leaving group, leading to a prominent [M-I]⁺ peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence for the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480 - 3450 | Strong | N-H Asymmetric Stretch |

| 3395 - 3370 | Medium | N-H Symmetric Stretch |

| 1655 - 1640 | Strong | NH₂ Scissoring |

| ~1600-1450 | Medium-Strong | C=C and C=N Stretching (Aromatic Ring) |

| ~700-500 | Medium | C-I Stretch |

Expert Insight: The two distinct N-H stretching bands are characteristic of a primary amine. The NH₂ scissoring vibration is also a strong, reliable indicator of this functional group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. Due to the molecule's symmetry, the spectra are relatively simple.

¹H NMR Data (Typical Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.10 | Singlet | 1H | H2 (pyrimidine ring) |

| ~5.50 | Broad Singlet | 2H | -NH₂ |

Rationale: The C2-H proton is deshielded by the two adjacent ring nitrogens, resulting in a downfield chemical shift. The amine protons are typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace water in the solvent.[3]

¹³C NMR Data (Typical Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160 | C4 / C6 |

| ~158 | C2 |

| ~90 | C5 |

Mechanistic Detail: The carbons C4 and C6, bonded to the highly electronegative iodine atoms, are significantly deshielded. C5, directly attached to the electron-donating amino group, is shielded. The low chemical shift for C5 is a key identifier.

Synthesis Pathway

The synthesis of 4,6-diiodopyrimidin-5-amine typically starts from a more readily available precursor, 5-aminopyrimidine. The process involves a direct electrophilic iodination.

Caption: Synthetic route to 4,6-diiodopyrimidin-5-amine.

Detailed Experimental Protocol: Synthesis

-

Vessel Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-aminopyrimidine (1.0 eq).

-

Solvent Addition: Under an inert atmosphere (N₂ or Argon), add anhydrous acetonitrile (MeCN) to create a ~0.2 M solution. Stir until the starting material is fully dissolved.

-

Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (2.2 eq) in a minimal amount of anhydrous MeCN. Add this solution dropwise to the stirring pyrimidine solution at room temperature over 30 minutes. Causality Note: A slight excess of NIS ensures complete di-iodination. Dropwise addition helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NIS.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield 4,6-diiodopyrimidin-5-amine as a pure solid.

Chemical Reactivity and Synthetic Utility

The true value of 4,6-diiodopyrimidin-5-amine lies in its capacity for selective functionalization via palladium-catalyzed cross-coupling reactions. The two C-I bonds serve as handles for introducing diverse molecular fragments.

Caption: Cross-coupling reactions of 4,6-diiodopyrimidin-5-amine.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted pyrimidines.[4][5]

Generalized Protocol:

-

Setup: In an oven-dried Schlenk tube, combine 4,6-diiodopyrimidin-5-amine (1.0 eq), the desired arylboronic acid (1.1 to 2.2 eq, depending on mono- vs. di-substitution), and a base such as K₃PO₄ or K₂CO₃ (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically 1,4-dioxane and water.[4]

-

Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring until TLC or LC-MS indicates consumption of the starting material.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Purify via standard methods.

Trustworthiness Note: The choice of a phosphine-based ligand like PPh₃ is standard for Suzuki couplings. The base is essential for the transmetalation step of the catalytic cycle.[6]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C(sp²)-C(sp) bonds, linking alkynes to the pyrimidine core.[7][8][9]

Generalized Protocol:

-

Setup: To a reaction flask under an inert atmosphere, add 4,6-diiodopyrimidin-5-amine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[10]

-

Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

-

Alkyne Addition: Add the terminal alkyne (1.1 to 2.2 eq) via syringe.

-

Reaction: Stir at room temperature or with gentle heating until the reaction is complete.

-

Workup: Filter the reaction mixture through celite to remove catalyst residues, concentrate the filtrate, and purify the product.

Expert Insight: The copper(I) co-catalyst is crucial; it reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[9]

Buchwald-Hartwig Amination

This reaction is a premier method for constructing C-N bonds, allowing for the introduction of various primary or secondary amines onto the pyrimidine ring.[11][12][13][14]

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Generalized Protocol:

-

Catalyst Preparation: In a glovebox or under a robust inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a specialized phosphine ligand (e.g., XPhos, RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq) in a Schlenk tube.[14][15]

-

Reagent Addition: Add the 4,6-diiodopyrimidin-5-amine (1.0 eq) and the amine coupling partner (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Seal the vessel and heat with stirring (typically 80-110 °C) for the required time (4-24 h).

-

Workup: After cooling, carefully quench the reaction with water or saturated ammonium chloride. Extract the product with an organic solvent, dry, and purify.

Mechanistic Rationale: The use of bulky, electron-rich phosphine ligands (Buchwald ligands) is critical. They promote the reductive elimination step, which is often rate-limiting, and stabilize the active Pd(0) catalyst, preventing decomposition and improving reaction efficiency.[14]

Safety and Handling

As with any halogenated amine, appropriate safety measures are essential.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere as specified by the supplier.[2][19]

-

First Aid:

-

Inhalation: Move to fresh air. If you feel unwell, get medical attention.[17]

-

Skin Contact: Immediately wash with plenty of soap and water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16]

-

Ingestion: Rinse mouth and seek medical advice.

-

Conclusion

4,6-Diiodopyrimidin-5-amine is a potent and versatile building block for synthetic chemistry. Its high reactivity in palladium-catalyzed cross-coupling reactions, stemming from the two carbon-iodine bonds, provides a reliable platform for the synthesis of complex, functionalized pyrimidine derivatives. This guide has detailed its core properties, spectroscopic signatures, and robust protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. For researchers and scientists in drug discovery and materials science, a mastery of this reagent's chemistry opens the door to a vast chemical space of novel and potentially impactful molecules.

References

-

Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Cindrić, M., et al. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Retrieved from [Link]

-

ResearchGate. (n.d.). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

-

ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 454685-58-6|4,6-Diiodopyrimidin-5-amine|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. rsc.org [rsc.org]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 4,6-Diiodopyrimidin-5-amine

This guide provides a comprehensive technical overview of the synthesis and characterization of 4,6-diiodopyrimidin-5-amine, a critical building block for researchers, medicinal chemists, and professionals in drug development. The pyrimidine scaffold is a cornerstone in numerous therapeutic agents due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Halogenated pyrimidines, in particular, serve as versatile intermediates, allowing for a wide range of subsequent chemical modifications. This document details a robust synthetic pathway, outlines comprehensive characterization protocols, and provides field-proven insights into the handling of this valuable compound.

Strategic Approach to Synthesis

The synthesis of 4,6-diiodopyrimidin-5-amine is most effectively approached through a multi-step pathway, commencing with readily available starting materials. A direct di-iodination of pyrimidin-5-amine presents significant regioselectivity and reactivity challenges. Therefore, a more reliable and controllable strategy involves the initial construction of a di-functionalized pyrimidine ring, followed by halogen exchange. The chosen pathway leverages the transformation of hydroxyl groups to more reactive chloro-substituents, which are then displaced by iodo groups.

The overall synthetic workflow is depicted below:

Sources

An In-Depth Technical Guide to 4,6-Diiodopyrimidin-5-amine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Diiodopyrimidin-5-amine (CAS Number: 454685-58-6) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its strategic arrangement of two reactive iodine atoms and an adjacent amino group on an electron-deficient pyrimidine core makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity—with a particular focus on palladium-catalyzed cross-coupling reactions—and potential applications in the design of novel therapeutic agents. While direct experimental data for 4,6-diiodopyrimidin-5-amine is limited in publicly available literature, this guide synthesizes information from closely related analogs, particularly 4,6-dichloropyrimidin-5-amine, to provide a robust framework for its utilization in research and development.

Introduction: The Strategic Importance of Dihalogenated Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogen atoms at the C4 and C6 positions significantly enhances the synthetic versatility of the pyrimidine ring. These positions become highly electrophilic, rendering them susceptible to a variety of chemical transformations.

While 4,6-dichloropyrimidin-5-amine has been more extensively studied, its diiodo counterpart, 4,6-diiodopyrimidin-5-amine, offers distinct advantages in specific synthetic contexts, particularly in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than the carbon-chlorine bond, leading to a higher reactivity profile that often allows for milder reaction conditions and broader substrate scope.

Physicochemical Properties and Characterization

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 454685-58-6 | General Chemical Databases |

| Molecular Formula | C₄H₃I₂N₃ | Calculated |

| Molecular Weight | 346.90 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and THF | General knowledge of similar structures |

Spectroscopic Characterization (Predicted):

While specific spectra for 4,6-diiodopyrimidin-5-amine are not available in the search results, a technical guide on the analogous 4,6-dichloropyrimidin-5-amine provides a basis for predicting its spectroscopic features.[1]

-

¹H NMR: A broad singlet for the -NH₂ protons and a singlet for the C2-H proton would be expected. The chemical shift of the amino protons would be dependent on the solvent and concentration.

-

¹³C NMR: Signals corresponding to the four carbon atoms of the pyrimidine ring would be observed. The carbons bearing the iodine atoms (C4 and C6) would show characteristic shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 4,6-Diiodopyrimidin-5-amine

A plausible synthetic route to 4,6-diiodopyrimidin-5-amine involves the iodination of a suitable pyrimidine precursor. A general method for the iodination of aminopyrimidines involves heating the parent compound with mercuric acetate and elemental iodine, followed by treatment with aqueous potassium iodide.

A potential starting material for the synthesis of 4,6-diiodopyrimidin-5-amine is 5-aminopyrimidine-4,6-diol. The hydroxyl groups can be converted to iodo groups using an appropriate iodinating agent.

Sources

An In-depth Technical Guide to 4,6-Diiodopyrimidin-5-amine: Properties, Reactivity, and Applications

Introduction

4,6-Diiodopyrimidin-5-amine (CAS No. 454685-58-6) is a halogenated pyrimidine derivative that serves as a highly functionalized and versatile building block in synthetic organic chemistry.[1] The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the central framework for a multitude of therapeutic agents, including antiviral and anticancer drugs.[2] The unique arrangement of an amino group adjacent to two reactive iodine atoms on an electron-deficient pyrimidine ring endows this molecule with specific reactivity, making it a valuable precursor for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, reactivity profile, and practical applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The physical state and solubility of a compound are foundational to its application in synthesis and biological screening. The stability and handling requirements are dictated by these properties.

Physical and Chemical Properties

The key physicochemical properties of 4,6-Diiodopyrimidin-5-amine are summarized below. Proper storage is critical to prevent degradation. The compound should be stored in a dark, inert atmosphere, typically between 2-8°C.[1]

| Property | Value | Source |

| CAS Number | 454685-58-6 | [1] |

| Molecular Formula | C₄H₃I₂N₃ | [1] |

| Molecular Weight | 346.90 g/mol | [1] |

| Appearance | Solid (Typical for similar compounds) | N/A |

| Solubility | Likely soluble in polar aprotic solvents like DMSO and DMF, based on the behavior of structurally related pyrimidines.[3] | N/A |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C.[1] | [1] |

Spectroscopic Characterization

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple. The amine protons (NH₂) would likely appear as a broad singlet, with a chemical shift influenced by solvent and concentration. The single aromatic proton on the pyrimidine ring (at C2) would appear as a distinct singlet downfield, typically in the range of δ 8.0-9.0 ppm.

-

¹³C NMR: The carbon spectrum would show distinct signals for the four unique carbon atoms. The carbons bearing iodine (C4 and C6) would be significantly shifted. Based on data for similar structures, the expected chemical shifts are outlined below.[5][6]

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| -NH₂ | Variable (broad singlet) | Exchangeable protons, hydrogen bonding. |

| C2-H | 8.0 - 9.0 (singlet) | Deshielded proton on an electron-deficient ring. |

| ¹³C NMR | ||

| C2 | ~155-160 | Standard for pyrimidine C2. |

| C4/C6 | ~160-170 | Attached to electronegative iodine and nitrogen. |

| C5 | ~100-110 | Shielded by the amino group, located between two iodinated carbons. |

1.2.2. Infrared (IR) Spectroscopy The IR spectrum provides information on the functional groups present. Key expected absorption bands are:

-

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the primary amine.[4]

-

N-H Scissoring: A strong band around 1650 cm⁻¹.[4]

-

C=C and C=N Stretching: Medium to strong bands in the 1450-1600 cm⁻¹ region, characteristic of the pyrimidine ring.[4]

1.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight. Under Electron Ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 347. The spectrum would also show fragment ions corresponding to the loss of iodine atoms and other parts of the molecule.

Chemical Properties and Reactivity

The reactivity of 4,6-Diiodopyrimidin-5-amine is governed by the interplay of its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms. This deficiency is amplified by the strong inductive effect of the two iodine atoms, making the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[7] Iodine is an excellent leaving group, facilitating SNAr reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates.[7][8]

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The symmetrical nature of the starting material means that the initial substitution can occur at either the C4 or C6 position. The introduction of the first substituent can then electronically influence the reactivity of the remaining iodine atom, allowing for sequential and selective functionalization.

Caption: Generalized workflow for SNAr reaction on 4,6-Diiodopyrimidin-5-amine.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bonds are highly suitable for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of aryl, alkynyl, and vinyl groups at the C4 and C6 positions, providing a powerful tool for building molecular complexity and creating diverse chemical libraries for drug discovery.[2]

Reactivity of the Amino Group

The 5-amino group can undergo typical amine reactions, such as acylation, alkylation, and diazotization. However, its nucleophilicity is reduced due to the electron-withdrawing nature of the di-iodinated pyrimidine ring.

Synthesis and Applications

Synthetic Pathways

While specific literature on the synthesis of 4,6-Diiodopyrimidin-5-amine is sparse, its synthesis can be inferred from established methods for related compounds. A common approach involves the condensation of a substituted malonic acid derivative with guanidine to form a 2-amino-4,6-dihydroxypyrimidine.[9] This intermediate can then be halogenated. A more direct route might involve the direct iodination of 5-aminopyrimidine, though controlling regioselectivity can be challenging.

Role in Drug Discovery and Medicinal Chemistry

Substituted pyrimidines are a cornerstone of modern medicinal chemistry.[2] 4,6-Diiodopyrimidin-5-amine is a valuable starting material for several reasons:

-

Versatile Scaffold: It provides a rigid core that can be elaborated in multiple directions.

-

Site-Selective Functionalization: The differential reactivity of the two iodine atoms (after the first substitution) allows for the controlled, sequential introduction of different functional groups.

-

Bioisosteric Replacement: The pyrimidine ring is often used as a bioisostere for a phenyl ring, offering improved physicochemical properties such as solubility.[2]

This scaffold is used to synthesize inhibitors for various biological targets, including kinases, which are crucial in cancer therapy.[10][11] The ability to generate a library of diverse compounds from a single, highly functionalized starting material is a significant advantage in the search for new therapeutic agents.

Experimental Protocol: NMR Sample Preparation and Analysis

Accurate structural elucidation via NMR is a critical step in any synthetic workflow. The following protocol outlines a standardized procedure for acquiring high-quality NMR data for 4,6-Diiodopyrimidin-5-amine.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Materials:

-

4,6-Diiodopyrimidin-5-amine sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vial

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. DMSO-d₆ is often a good choice for pyrimidine derivatives due to its high solubilizing power.

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Using a pipette, transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more). A proton-decoupled experiment is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[5]

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Caption: Standardized workflow for NMR analysis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential.

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Avoid breathing dust and direct contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere to maintain stability and prevent degradation.[1] Recommended storage is at 2-8°C.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

4,6-Diiodopyrimidin-5-amine is a potent synthetic intermediate whose value lies in the strategic placement of reactive functional groups on a biologically relevant pyrimidine scaffold. Its susceptibility to SNAr and cross-coupling reactions makes it an ideal starting point for the construction of diverse molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is paramount for its effective use in research and development, particularly in the quest for novel therapeutic agents.

References

- BLD Pharm. 4,6-Diiodopyrimidin-5-amine.

- Supporting Inform

- BenchChem. Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.

- Fisher Scientific. Safety Data Sheet for 5-Amino-2,4-dichloropyrimidine.

- Safety Data Sheet for 4,6-dichloro-5-Pyrimidinamine.

- BenchChem. A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine.

- Ahmed, et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules.

- Martinez, et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank.

- Perina, et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Med Chem Res.

- SpectraBase. N-(4-iodophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - ¹³C NMR.

- Yasmine, M. et al. (2015). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry.

- Kumar, A. et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini-Reviews in Medicinal Chemistry.

- BenchChem. Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

Sources

- 1. 454685-58-6|4,6-Diiodopyrimidin-5-amine|BLD Pharm [bldpharm.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4,6-Diiodopyrimidin-5-amine: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-diiodopyrimidin-5-amine, a halogenated heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and potential applications, particularly in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Introduction: The Significance of Halogenated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] Halogenation of the pyrimidine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a handle for further chemical modifications. The introduction of iodine, in particular, can lead to compounds with enhanced biological activity and unique reactivity profiles. 4,6-Diiodopyrimidin-5-amine, with its di-iodo substitution and an adjacent amino group, represents a versatile building block for the synthesis of complex heterocyclic systems with potential therapeutic applications.[3][4]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4,6-diiodopyrimidin-5-amine are summarized below.

Molecular Structure

The structure of 4,6-diiodopyrimidin-5-amine features a central pyrimidine ring substituted with two iodine atoms at positions 4 and 6, and an amine group at position 5.

Caption: Molecular structure of 4,6-diiodopyrimidin-5-amine.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₄H₃I₂N₃ | [5] |

| Molecular Weight | 346.90 g/mol | [5] |

| CAS Number | 454685-58-6 | [5] |

| SMILES | NC1=C(I)N=CN=C1I | [5] |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | - |

| Storage | Store in a cool, dark, and dry place under an inert atmosphere | [5] |

Synthesis of 4,6-Diiodopyrimidin-5-amine

Proposed Synthetic Workflow

The proposed synthesis involves the direct iodination of 5-aminopyrimidine using an electrophilic iodine source.

Caption: Proposed workflow for the synthesis of 4,6-diiodopyrimidin-5-amine.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on similar reported iodination reactions of pyrimidines.

Materials:

-

5-Aminopyrimidine

-

Iodine (I₂)

-

Sodium Nitrite (NaNO₂) or Silver Nitrate (AgNO₃)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate (Na₂S₂O₃) solution (5%)

-

Deionized water

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminopyrimidine in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add molecular iodine (I₂) followed by the portion-wise addition of sodium nitrite (NaNO₂) or silver nitrate (AgNO₃). The reaction is expected to be exothermic, and the temperature should be monitored.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine. The mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4,6-diiodopyrimidin-5-amine.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of reaction. Using the anhydrous form prevents unwanted hydrolysis reactions.

-

Electrophilic Iodine Source: The combination of molecular iodine with an oxidizing agent like sodium nitrite or a silver salt generates a more electrophilic iodine species (I+) in situ, which is necessary for the iodination of the electron-rich pyrimidine ring.

-

TLC Monitoring: Allows for the determination of the reaction's endpoint, preventing over-reaction or incomplete conversion.

-

Sodium Thiosulfate Quench: Effectively neutralizes excess iodine, simplifying the purification process.

-

Column Chromatography: A standard and effective method for purifying organic compounds to a high degree.

Spectroscopic Characterization (Predicted)

As experimental spectra for 4,6-diiodopyrimidin-5-amine are not available in the public domain, the following are predicted characteristic spectral data based on the analysis of its structure and data from similar compounds.[6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a singlet for the C2-H proton and a broad singlet for the amine (-NH₂) protons.

-

δ ~8.0-8.5 ppm (s, 1H): This singlet would correspond to the proton at the C2 position of the pyrimidine ring.

-

δ ~5.0-6.0 ppm (br s, 2H): This broad singlet would be attributed to the two protons of the primary amine group. The chemical shift and broadness are due to hydrogen bonding and quadrupole broadening from the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

δ ~150-160 ppm: Signals corresponding to the C2, C4, and C6 carbons of the pyrimidine ring. The carbons attached to iodine (C4 and C6) would appear at a lower field (downfield) compared to the unsubstituted pyrimidine.

-

δ ~90-100 ppm: A signal for the C5 carbon, which is attached to the amino group.

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M+) and characteristic fragmentation patterns.

-

Molecular Ion (M+): A peak at m/z = 347, corresponding to the molecular weight of the compound. Due to the presence of two iodine atoms, a characteristic isotopic pattern is not expected as iodine is monoisotopic (¹²⁷I). The odd molecular weight is consistent with the presence of an odd number of nitrogen atoms (the Nitrogen Rule).[8][9]

-

Fragmentation: Fragmentation may involve the loss of iodine atoms (M - 127) and potentially the amine group.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the amine group and the aromatic pyrimidine ring.[6]

-

~3400-3300 cm⁻¹: Two bands corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine.

-

~1650-1580 cm⁻¹: An N-H bending (scissoring) vibration of the primary amine.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrimidine ring.

-

~1335-1250 cm⁻¹: C-N stretching vibration of the aromatic amine.

-

Below 800 cm⁻¹: C-I stretching vibrations.

Applications in Drug Discovery and Development

Halogenated pyrimidines are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[10] The di-iodo substitution on 4,6-diiodopyrimidin-5-amine offers two reactive sites for further functionalization, making it a valuable intermediate for creating libraries of diverse compounds for drug screening.

Intermediate for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The amino group at the 5-position of 4,6-diiodopyrimidin-5-amine can act as a key hydrogen bond donor. The iodine atoms at positions 4 and 6 are excellent leaving groups in nucleophilic aromatic substitution (SNA) reactions and can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols. This allows for the introduction of diverse side chains to explore the chemical space around the pyrimidine core and optimize binding to the target kinase.

Caption: Role of 4,6-diiodopyrimidin-5-amine in a typical drug discovery workflow.

Potential Signaling Pathway Involvement

Derivatives of 4,6-diiodopyrimidin-5-amine could potentially target various protein kinases involved in cancer cell signaling pathways, such as those regulating cell proliferation, survival, and angiogenesis. For instance, they could be developed as inhibitors of tyrosine kinases like EGFR or VEGFR, or serine/threonine kinases like CDKs.

Caption: Potential site of action for a kinase inhibitor derived from 4,6-diiodopyrimidin-5-amine.

Safety and Handling

Specific safety data for 4,6-diiodopyrimidin-5-amine is limited. However, based on its structure and the safety profiles of similar halogenated aminopyrimidines, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4,6-Diiodopyrimidin-5-amine is a valuable and versatile building block in medicinal chemistry. Its di-iodo functionality allows for the facile introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for drug discovery. The inherent biological relevance of the aminopyrimidine scaffold, particularly in the context of kinase inhibition, positions this compound as a key intermediate for the development of novel therapeutics. Further research into its synthesis, reactivity, and application will undoubtedly contribute to the advancement of drug development programs targeting various diseases.

References

-

Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. National Institutes of Health. Available from: [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health. Available from: [Link]

-

A new eco-friendly method for the regioselective 5-iodination of pyrimidine bases and the corresponding nucleosides at room temperature with iodine and sodium nitrite is developed. The method is simple and gives high yield in less reaction time under mild reaction conditions. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

-

Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed. Available from: [Link]

-

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. PubChem. Available from: [Link]

-

Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. National Institutes of Health. Available from: [Link]

-

Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. Available from: [Link]

-

Pyrimidin-5-amine. PubChem. Available from: [Link]

-

Amine Fragmentation. Chemistry LibreTexts. Available from: [Link]

-

4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. NIST WebBook. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available from: [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available from: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. Available from: [Link]

-

Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. ResearchGate. Available from: [Link]

-

Diaminopyrimidines, diaminopyridines and diaminopyridazines as histamine H4 receptor modulators. ResearchGate. Available from: [Link]

-

1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. PubMed Central. Available from: [Link]

-

Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Available from: [Link]

-

ChemInform Abstract: Novel 3-Substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones: Docking, Synthesis and Pharmacological Evaluation as a Potential Antiinflammatory Agents.. ResearchGate. Available from: [Link]

Sources

- 1. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 454685-58-6|4,6-Diiodopyrimidin-5-amine|BLD Pharm [bldpharm.com]

- 6. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4,6-Diiodopyrimidin-5-amine

Introduction

4,6-Diiodopyrimidin-5-amine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its densely functionalized core, featuring iodine atoms and an amino group, makes it a valuable building block for synthesizing targeted therapeutic agents. The iodine atoms, in particular, can serve as handles for further chemical modification through cross-coupling reactions, while the aminopyrimidine scaffold is a well-established pharmacophore.

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound is paramount. Solubility and stability are not mere data points; they are critical determinants of a compound's viability as a drug candidate. These properties influence everything from initial biological screening and formulation development to storage, shelf-life, and ultimately, bioavailability.

This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of 4,6-Diiodopyrimidin-5-amine. In the absence of extensive published data for this specific molecule, this guide emphasizes robust, field-proven methodologies. It is designed not just to present protocols, but to explain the causality behind experimental choices, enabling researchers to generate reliable, high-quality data essential for advancing their research and development programs.

Solubility Characterization

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a foundational property in drug discovery. It dictates how a compound can be handled for in vitro assays and provides an early indication of its potential absorption characteristics in vivo. We will explore the two critical types of solubility: thermodynamic and kinetic.

The Duality of Solubility: Thermodynamic vs. Kinetic

It is crucial to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the dissolved and solid states are in equilibrium.[1] This value is critical for formulation and late-stage development.[2]

-

Kinetic Solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock solution into an aqueous buffer.[3][4] This high-throughput measurement is invaluable for early-stage discovery, where it helps identify compounds that might pose challenges in biological assays due to precipitation.[3]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[2] It directly measures the equilibrium between the solid compound and the solution.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for an extended period until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified.

Methodology:

-

Preparation: Accurately weigh approximately 1-2 mg of solid 4,6-diiodopyrimidin-5-amine into a glass vial.[1]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol) to the vial.[1] It is critical to ensure an excess of solid material remains undissolved to guarantee saturation.[5]

-

Equilibration: Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[1][6] For compounds with slow dissolution kinetics, a 48-hour or 72-hour incubation may be necessary.

-

Sample Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove all solid particles. Centrifugation prior to filtration is recommended to prevent filter clogging.

-

Quantification: Analyze the concentration of 4,6-diiodopyrimidin-5-amine in the clear filtrate using a validated, stability-indicating analytical method, typically HPLC-UV. A standard curve prepared with known concentrations of the compound is required for accurate quantification.[7]

-

Data Reporting: Express the solubility in units of µg/mL, mg/mL, or µM. The pH of the final saturated solution should also be measured and reported, as it can influence the solubility of ionizable compounds.[5]

Causality Insight: Using an extended equilibration time (24+ hours) is essential because it allows the system to overcome kinetic barriers associated with the crystal lattice energy of the solid, providing a true measure of the compound's intrinsic solubility.[1]

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, structured table.

| Solvent System | Temperature (°C) | pH (at equilibrium) | Thermodynamic Solubility (µg/mL) | Method |

| PBS (pH 7.4) | 25 | Record value | Record value | Shake-Flask, HPLC-UV |

| DMSO | 25 | N/A | Record value | Shake-Flask, HPLC-UV |

| Ethanol | 25 | N/A | Record value | Shake-Flask, HPLC-UV |

| Methanol | 25 | N/A | Record value | Shake-Flask, HPLC-UV |

| Acetonitrile | 25 | N/A | Record value | Shake-Flask, HPLC-UV |

| Water (unbuffered) | 25 | Record value | Record value | Shake-Flask, HPLC-UV |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

The chemical stability of a compound determines its shelf-life and dictates the conditions required for manufacturing, storage, and handling. A comprehensive stability profile includes an evaluation of thermal, light, and pH-dependent degradation.

Thermal Stability

Thermal stability analysis identifies the temperatures at which a compound begins to decompose. This is critical for setting storage conditions and for understanding potential liabilities during heated manufacturing processes like milling or drying. The primary techniques used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1.1 Experimental Protocol: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It precisely identifies the onset temperature of decomposition where mass loss occurs.[9]

Methodology:

-

Instrumentation: Use a calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of finely powdered 4,6-diiodopyrimidin-5-amine into an inert sample pan (e.g., alumina).[10][11]

-

Method Parameters:

-

Data Analysis: Plot the sample mass (%) versus temperature. The onset of decomposition is the temperature at which significant mass loss begins. The first derivative of this curve (DTG) can be plotted to highlight the temperatures of maximum decomposition rates.[8]

2.1.2 Experimental Protocol: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It detects thermal events like melting (endotherm) and decomposition (exotherm).

Methodology:

-

Instrumentation: Use a calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 4,6-diiodopyrimidin-5-amine into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Method Parameters:

-

Purge Gas: Use an inert nitrogen atmosphere.

-

Temperature Program: Equilibrate at a starting temperature (e.g., 25°C). Ramp the temperature at a defined rate (e.g., 10°C/min) to a temperature beyond the melting point or expected decomposition.

-

-

Data Analysis: Plot heat flow versus temperature. An upward peak (endotherm) typically indicates melting, while a downward peak (exotherm) often indicates decomposition. The onset temperature of the melting peak is the melting point (Tm), and the onset of the exothermic peak indicates thermal decomposition.

Causality Insight: Performing TGA and DSC provides complementary information. TGA definitively shows mass loss from decomposition, while DSC reveals the energetic nature of thermal events (melting vs. decomposition), which is critical for safety assessments.[9][13]

2.1.3 Data Presentation: Thermal Analysis Summary

| Analysis | Parameter | Result | Observations |

| TGA | Onset of Decomposition (Tonset) | Record value °C | Temperature at 5% mass loss. |

| DSC | Melting Point (Tm) | Record value °C | Onset of endothermic peak. |

| Decomposition | Record value °C | Onset of exothermic peak. |

Photostability

Photostability testing evaluates the impact of light exposure on a compound's integrity. It is a regulatory requirement and essential for determining appropriate packaging and labeling.[14][15] The internationally accepted standard is the ICH Q1B guideline.[16]

2.2.1 Experimental Protocol: Confirmatory Photostability Study (ICH Q1B)

Principle: The compound, as a solid and in solution, is exposed to a standardized light source providing both visible and ultraviolet (UV) radiation. A dark control is stored under the same conditions but shielded from light to differentiate between light-induced and thermal degradation.[16]

Methodology:

-

Sample Preparation:

-

Solid State: Spread a thin layer of solid 4,6-diiodopyrimidin-5-amine in a chemically inert, transparent container (e.g., a quartz dish).

-

Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., methanol or acetonitrile) in a quartz cuvette or vial.

-

-

Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil to protect them from light.

-

Exposure Conditions: Place the exposed samples and the dark controls in a calibrated photostability chamber. The total exposure should be not less than 1.2 million lux hours of visible light and an integrated near-UV energy of not less than 200 watt hours per square meter.[16]

-

Sample Analysis: After the exposure period, analyze both the light-exposed samples and the dark controls.

-

Visual Inspection: Note any changes in color or appearance.

-

Chemical Analysis: Use a validated, stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products formed.

-

-

Data Analysis: Compare the chromatograms of the exposed samples to the dark controls. Significant formation of new peaks or a decrease in the main peak area in the exposed sample relative to the control indicates photodegradation.

Causality Insight: The use of a dark control is non-negotiable. It provides a baseline and ensures that any observed degradation can be unequivocally attributed to light exposure rather than simple thermal degradation over the course of the experiment.[16]

Visualization: Photostability Testing Workflow

Caption: Workflow for Confirmatory Photostability Testing.

pH Stability (Hydrolytic Stability)

This assesses the compound's stability in aqueous solutions at different pH values, which is critical for predicting its stability in physiological environments and during aqueous-based formulation.

2.3.1 Experimental Protocol: Forced Degradation (Hydrolysis)

Principle: The compound is subjected to stress conditions (acidic, basic, and neutral) at an elevated temperature to accelerate degradation. The rate of degradation is monitored over time to determine stability.[17]

Methodology:

-

Stock Solution: Prepare a stock solution of 4,6-diiodopyrimidin-5-amine in an organic solvent like methanol or acetonitrile (e.g., 1 mg/mL).[17]

-

Stress Conditions: For each condition, add an aliquot of the stock solution to the stress medium and dilute to a final concentration (e.g., 100 µg/mL).

-

Acidic: 0.1 M HCl

-

Neutral: Purified Water

-

Basic: 0.1 M NaOH

-

-

Incubation: Incubate the solutions at a controlled, elevated temperature (e.g., 60°C).[17] Include a control sample stored at a refrigerated temperature.

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).[17] Immediately neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze each sample by a stability-indicating HPLC method to determine the remaining percentage of the parent compound.

-

Data Analysis: Plot the percentage of 4,6-diiodopyrimidin-5-amine remaining versus time for each condition. If degradation follows first-order kinetics, a plot of ln(% remaining) vs. time will be linear, and the degradation rate constant (k) can be determined from the slope.

Causality Insight: Using elevated temperatures accelerates the degradation process, allowing for a stability assessment in a practical timeframe.[18] The data can be used to project the compound's shelf-life at lower, real-world storage temperatures. A study of aminopyridine stability showed excellent chemical stability even at elevated temperatures, suggesting that the pyrimidine amine core can be robust.[19][20]

2.3.2 Data Presentation: pH Stability Summary

| Condition | pH | Temperature (°C) | % Remaining (24h) | Key Degradants Observed |

| 0.1 M HCl | ~1 | 60 | Record value | Describe peaks |

| Water | ~7 | 60 | Record value | Describe peaks |

| 0.1 M NaOH | ~13 | 60 | Record value | Describe peaks |

Handling and Storage Recommendations

Based on the typical properties of halogenated aromatic amines and supplier recommendations, the following handling and storage procedures are advised for 4,6-diiodopyrimidin-5-amine:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dark, and dry place. A recommended storage temperature is 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[21]

-

Handling: Due to its potential activity and the presence of iodine, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The systematic characterization of solubility and stability is a non-negotiable pillar of modern drug discovery and development. For a promising scaffold like 4,6-diiodopyrimidin-5-amine, generating this data is essential for making informed decisions, mitigating risks, and enabling a smooth transition from discovery to development. The experimental protocols and frameworks detailed in this guide provide the necessary tools for researchers to produce robust and reliable data. By adhering to these methodologies, scientists can build a comprehensive physicochemical profile of 4,6-diiodopyrimidin-5-amine, thereby unlocking its full potential in the pursuit of novel therapeutics.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Testing Laboratory. (n.d.). ICH Q1B Photostability Testing. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. Retrieved from [Link]

-

Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. Retrieved from [Link]

-

Shah, V. P., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 43-48. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Kinetic solubility. Retrieved from [Link]

-

Hudson Robotics. (n.d.). pH for Stability Testing and Analysis. Retrieved from [Link]

-

Berton, P., et al. (2019). Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation. Pharmaceutics, 11(12), 667. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Pérez-Pabón, A. M., et al. (2024). Study of the Feasibility of Using Food-Grade Lactose as a Viable and Economical Alternative for Obtaining High-Purity β-Lactose. Foods, 13(1), 154. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Das, D., & Hyeon, T. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 13(7), 4499-4513. Retrieved from [Link]

-

Minikel, E. (2016, April 27). Differential scanning calorimetry. CureFFI.org. Retrieved from [Link]

-

Holler, M., et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 7(1), 2. Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

Food and Drug Administration. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(4), 297-299. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. Retrieved from [Link]

-

Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. Retrieved from [Link]

-

Yentur, G., et al. (2022). Photocatalytic Degradation of Polyphenols and Polyaromatic Amines in Textile Industry Wastewaters by Nano-Cerium Dioxide Doped Titanium Dioxide and the Evaluation of Acute Toxicity Assays. Journal of Biomedical Research & Environmental Sciences, 3(1), 088-102. Retrieved from [Link]

-

Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodo-6-methylpyrimidin-4-amine. Retrieved from [Link]

-

Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Retrieved from [Link]

-

Oszczapowicz, I., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(2), 2747-2761. Retrieved from [Link]

-

Mozia, S., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. International Journal of Molecular Sciences, 23(6), 3326. Retrieved from [Link]

-

American Elements. (n.d.). 5-Iodopyrimidin-4-amine. Retrieved from [Link]

-

Mozia, S., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO2. Catalysts, 12(1), 58. Retrieved from [Link]

Sources

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. evotec.com [evotec.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. epfl.ch [epfl.ch]

- 11. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 15. testinglab.com [testinglab.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. japsonline.com [japsonline.com]

- 19. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sefh.es [sefh.es]

- 21. 454685-58-6|4,6-Diiodopyrimidin-5-amine|BLD Pharm [bldpharm.com]

The Ascendancy of Diiodopyrimidines: A Technical Guide to Their Discovery, Synthesis, and Application

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and evolving applications of diiodopyrimidine compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traverses the historical milestones of these pivotal heterocyclic compounds, from their initial synthesis to their contemporary roles in cutting-edge research, particularly in medicinal chemistry and materials science.

Introduction: The Diiodopyrimidine Core and Its Strategic Importance

The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. The introduction of iodine atoms onto this core dramatically alters its electronic properties and reactivity, bestowing upon diiodopyrimidine compounds a unique and valuable role as versatile synthetic intermediates. The carbon-iodine bond, being the weakest of the carbon-halogen bonds, is readily cleaved, making these compounds excellent substrates for a variety of cross-coupling reactions. This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures. This strategic importance has positioned diiodopyrimidines as key building blocks in the synthesis of novel pharmaceuticals and functional organic materials.

A Historical Perspective: Unearthing the Diiodopyrimidine Saga

The history of diiodopyrimidines is intrinsically linked to the broader exploration of halogenated pyrimidines. While the parent pyrimidine was first prepared in 1900, the systematic study of its derivatives began earlier.[1] The initial forays into iodinated pyrimidines were often extensions of methods developed for their chloro and bromo counterparts.

A pivotal moment in the accessibility of diiodopyrimidines came with the development of methods to convert more readily available dihydroxypyrimidines and dichloropyrimidines into their iodo-analogues. For instance, the synthesis of 2,4-diiodopyrimidine can be achieved by treating the corresponding 2,4-dichloropyrimidine with aqueous hydriodic acid (HI).[2] This halogen exchange reaction, driven by the precipitation of the less soluble diiodopyrimidine, provided a more direct route to this key intermediate.

While a precise, singular "discovery" of the first diiodopyrimidine compound is not clearly documented as a landmark event, their emergence in the chemical literature coincides with the burgeoning field of heterocyclic chemistry and the increasing interest in halogenated compounds as synthetic precursors. Early investigations were often focused on the fundamental reactivity of these compounds, laying the groundwork for their later application in more complex syntheses.

The Art of Synthesis: Crafting the Diiodopyrimidine Scaffold

The synthesis of diiodopyrimidine isomers relies on a handful of robust and versatile chemical transformations. The choice of starting material and synthetic route is dictated by the desired substitution pattern on the pyrimidine ring.

Halogen Exchange: A Primary Route to Diiodopyrimidines

The most common and direct method for the synthesis of diiodopyrimidines, such as the 2,4- and 4,6-isomers, is through halogen exchange reactions. This typically involves the treatment of the corresponding dichloropyrimidine with an iodide source.

Experimental Protocol: Synthesis of 2,4-Diiodopyrimidine from 2,4-Dichloropyrimidine [2]

-

Materials: 2,4-Dichloropyrimidine, hydriodic acid (aqueous solution, e.g., 57%), water.

-

Procedure:

-

Suspend 2,4-dichloropyrimidine in an aqueous solution of hydriodic acid.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated 2,4-diiodopyrimidine is collected by filtration.

-

Wash the solid with cold water to remove any remaining acid and inorganic salts.

-

Dry the product under vacuum to yield 2,4-diiodopyrimidine.

-

The underlying principle of this reaction is the Finkelstein reaction, where a less soluble halide is formed, driving the equilibrium towards the product. The high reactivity of the C-I bond makes this transformation efficient.

dot graph "Halogen_Exchange_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Halogen exchange for 2,4-diiodopyrimidine synthesis.

Synthesis from Dihydroxypyrimidines

An alternative and often more economical route begins with dihydroxypyrimidines, which can be synthesized from readily available starting materials like malonic acid esters and formamide.[3][4] The dihydroxy intermediates are then converted to dichloropyrimidines, which can subsequently undergo halogen exchange to yield diiodopyrimidines.

Experimental Protocol: Two-Step Synthesis of 4,6-Diiodopyrimidine

Step 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine [2][5]

-